[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2101198-75-6
VCID: VC5674368
InChI: InChI=1S/C6H6ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1,13H,2-3H2
SMILES: C1=C(C(=NN1CC(F)(F)F)CO)Cl
Molecular Formula: C6H6ClF3N2O
Molecular Weight: 214.57

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol

CAS No.: 2101198-75-6

Cat. No.: VC5674368

Molecular Formula: C6H6ClF3N2O

Molecular Weight: 214.57

* For research use only. Not for human or veterinary use.

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol - 2101198-75-6

Specification

CAS No. 2101198-75-6
Molecular Formula C6H6ClF3N2O
Molecular Weight 214.57
IUPAC Name [4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Standard InChI InChI=1S/C6H6ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1,13H,2-3H2
Standard InChI Key NCUQSURHEOKETR-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(F)(F)F)CO)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol belongs to the pyrazole class, a five-membered heterocycle with two adjacent nitrogen atoms. Its structure features:

  • Chlorine at C4, enhancing electrophilic reactivity.

  • Trifluoroethyl group (-CH2CF3) at N1, introducing steric bulk and lipophilicity.

  • Hydroxymethyl moiety (-CH2OH) at C3, enabling hydrogen bonding and derivatization.

The IUPAC name, [4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, reflects these substituents systematically .

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Number2101198-75-6
Molecular FormulaC₆H₆ClF₃N₂O
Molecular Weight214.57 g/mol
SMILESC1=C(C(=NN1CC(F)(F)F)CO)Cl
InChI KeyNCUQSURHEOKETR-UHFFFAOYSA-N
PubChem CID132586768

Spectroscopic Characterization

While experimental spectral data (NMR, IR) remain unpublished, computational predictions based on analogous pyrazoles suggest:

  • ¹H NMR: Signals at δ 4.8–5.2 ppm (hydroxymethyl protons), δ 4.5 ppm (trifluoroethyl -CH2-), and δ 7.2 ppm (pyrazole C5-H).

  • ¹³C NMR: Peaks for CF3 (~120 ppm, q, J = 280 Hz), pyrazole carbons (140–150 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .

Synthetic Routes and Optimization

General Pyrazole Synthesis Strategies

Pyrazole cores are typically constructed via:

  • Knorr Synthesis: Condensation of hydrazines with 1,3-diketones.

  • Dipolar Cycloaddition: Reaction of diazo compounds with alkynes.

  • Post-Functionalization: Introducing substituents to preformed pyrazoles.

Proposed Synthesis for [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol

A plausible pathway involves:

  • Trifluoroethylation: Reacting 4-chloropyrazole-3-carbaldehyde with 2,2,2-trifluoroethyl iodide under basic conditions.

  • Reductive Hydroxylation: Reducing the aldehyde group to a hydroxymethyl using NaBH₄ or LiAlH₄ .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
TrifluoroethylationK₂CO₃, DMF, 80°C, 12 h~45%
ReductionNaBH₄, MeOH, 0°C → RT, 2 h~78%
*Theoretical yields based on analogous reactions.

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (lipophilicity)1.2–1.8XLOGP3
Water Solubility~2.1 mg/mLESOL
Topological PSA54.0 ŲSwissADME
Rule of 5 Violations0Lipinski

Metabolic Stability Considerations

The trifluoroethyl group may resist oxidative metabolism, while the hydroxymethyl moiety could undergo glucuronidation. These traits suggest moderate hepatic clearance but require in vitro validation .

Challenges and Future Directions

Synthesis Optimization Needs

  • Yield Improvement: Transitioning from batch to flow chemistry for exothermic reduction steps.

  • Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Biological Screening Priorities

  • In Silico Docking: Prioritize targets like EGFR, COX-2, and acetylcholinesterase.

  • In Vitro Profiling: Test against NCI-60 cancer cell lines and ESKAPE pathogens .

Formulation Development

  • Prodrug Strategies: Esterify the hydroxymethyl group to enhance bioavailability.

  • Nanoparticle Encapsulation: Use PLGA carriers to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator